molecular formula C60H114O8 B213234 Sorbitan, trioctadecanoate CAS No. 26658-19-5

Sorbitan, trioctadecanoate

Cat. No.: B213234
CAS No.: 26658-19-5
M. Wt: 963.5 g/mol
InChI Key: IJCWFDPJFXGQBN-RYNSOKOISA-N
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Scientific Research Applications

Sorbitan, trioctadecanoate has a wide range of applications in scientific research and industry:

Mechanism of Action

Target of Action

Sorbitan Trioctadecanoate, also known as Span 65, is a nonionic surfactant . It is primarily used as a dispersing agent, emulsifier, and stabilizer in various applications . The primary targets of Span 65 are the substances that need to be dispersed or emulsified. It helps to reduce the surface tension between two substances, such as oil and water, making them mix more easily .

Mode of Action

Span 65 works by reducing the surface tension between two substances, allowing them to mix more easily . It does this by positioning itself at the interface between the two substances, with its hydrophilic (water-attracting) head facing the water phase and its hydrophobic (water-repelling) tail facing the oil phase . This arrangement stabilizes the mixture and prevents the substances from separating.

Biochemical Pathways

It is used in various applications, including food products, cosmetics, and pharmaceuticals, to improve the texture and consistency of these products .

Pharmacokinetics

Instead, it remains on the surface of the substance it is mixed with, helping to stabilize the mixture .

Result of Action

This can improve the texture and consistency of food products, cosmetics, and pharmaceuticals, making them more pleasant to use .

Action Environment

The efficacy and stability of Span 65 can be influenced by various environmental factors. For example, changes in temperature can affect the stability of the emulsions formed by Span 65 . It is also important to note that Span 65 is considered to be slightly hazardous to water , so care must be taken to prevent environmental contamination.

Biochemical Analysis

Biochemical Properties

Sorbitan trioctadecanoate plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of micelles and enhancing the solubility of hydrophobic compounds. This interaction is crucial in processes such as drug delivery, where sorbitan trioctadecanoate helps in the encapsulation and transport of active pharmaceutical ingredients. The compound’s ability to reduce surface tension also aids in the stabilization of emulsions, making it an essential component in biochemical assays and formulations .

Cellular Effects

Sorbitan trioctadecanoate influences various cellular processes by modulating cell membrane properties. It affects cell signaling pathways, gene expression, and cellular metabolism by altering the fluidity and permeability of cell membranes. This compound can enhance the uptake of hydrophobic drugs and nutrients, thereby improving their bioavailability. Additionally, sorbitan trioctadecanoate has been shown to impact the expression of genes involved in lipid metabolism and inflammatory responses, highlighting its potential therapeutic applications .

Molecular Mechanism

At the molecular level, sorbitan trioctadecanoate exerts its effects through interactions with lipid bilayers and membrane proteins. It can insert itself into the lipid bilayer, causing changes in membrane curvature and fluidity. This interaction can lead to the activation or inhibition of membrane-bound enzymes and receptors, influencing downstream signaling pathways. Sorbitan trioctadecanoate also has the potential to modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sorbitan trioctadecanoate can vary over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to high temperatures or oxidative environments. Long-term studies have shown that sorbitan trioctadecanoate can have sustained effects on cellular function, including prolonged changes in membrane properties and gene expression. These temporal effects are essential considerations in experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of sorbitan trioctadecanoate in animal models are dose-dependent. At low doses, the compound is generally well-tolerated and can enhance the bioavailability of co-administered drugs. At high doses, sorbitan trioctadecanoate may exhibit toxic effects, including gastrointestinal disturbances and alterations in liver function. Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at specific concentration ranges .

Metabolic Pathways

Sorbitan trioctadecanoate is involved in various metabolic pathways, primarily related to lipid metabolism. It can be hydrolyzed by lipases into sorbitol and stearic acid, which are further metabolized through standard biochemical pathways. The compound’s interaction with enzymes such as lipases and esterases is crucial for its breakdown and assimilation in biological systems. Additionally, sorbitan trioctadecanoate can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, sorbitan trioctadecanoate is transported and distributed through interactions with lipid transporters and binding proteins. It can accumulate in lipid-rich compartments, such as cell membranes and lipid droplets, where it exerts its biochemical effects. The compound’s distribution is influenced by its hydrophobic nature and affinity for lipid environments, which can affect its localization and activity within different cellular contexts .

Subcellular Localization

Sorbitan trioctadecanoate is primarily localized in the lipid bilayers of cell membranes and lipid droplets. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The compound’s presence in these locations can impact its activity and function, including its ability to modulate membrane properties and interact with membrane-bound proteins. Understanding the subcellular localization of sorbitan trioctadecanoate is essential for elucidating its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan, trioctadecanoate is synthesized through the esterification of sorbitol with stearic acid. The reaction typically involves heating sorbitol and stearic acid in the presence of an esterification catalyst. The process requires precise control of temperature and reaction time to ensure the formation of the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, sorbitol and stearic acid, are mixed in specific ratios and heated under controlled conditions. The reaction is catalyzed by an acid or base catalyst, and the product is purified through distillation or crystallization to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sorbitan, trioctadecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Esterification: Sorbitol and stearic acid in the presence of an acid or base catalyst.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Comparison with Similar Compounds

  • Sorbitan monostearate
  • Sorbitan monooleate
  • Sorbitan monolaurate
  • Sorbitan monopalmitate

Comparison: Sorbitan, trioctadecanoate is unique due to its higher molecular weight and the presence of three stearic acid moieties. This gives it distinct properties such as higher melting point and greater hydrophobicity compared to its monoester counterparts. These characteristics make it particularly effective as a stabilizer and emulsifier in various applications .

Properties

IUPAC Name

[(2R)-2-[(2R,3R,4S)-4-hydroxy-3-octadecanoyloxyoxolan-2-yl]-2-octadecanoyloxyethyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H114O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-53-55(67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60-59(54(61)52-66-60)68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h54-55,59-61H,4-53H2,1-3H3/t54-,55+,59+,60+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCWFDPJFXGQBN-RYNSOKOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H114O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047054
Record name Sorbitan tristearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

963.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals
Record name Sorbitan, trioctadecanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

26658-19-5
Record name Sorbitan tristearate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026658195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorbitan, trioctadecanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sorbitan tristearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SORBITAN TRISTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LUM696811
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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